6-Bromo-4-methoxynicotinonitrile

Medicinal Chemistry Process Chemistry Quality Control

6-Bromo-4-methoxynicotinonitrile (CAS 1369804-85-2) is a brominated pyridine-3-carbonitrile derivative bearing a methoxy group at the 4-position and a nitrile at the 3-position. With a molecular formula of C₇H₅BrN₂O and a molecular weight of 213.03 g/mol, it serves as a versatile building block in medicinal chemistry and agrochemical research, enabling sequential functionalization via cross-coupling and nucleophilic substitution.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Cat. No. B8052477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methoxynicotinonitrile
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1C#N)Br
InChIInChI=1S/C7H5BrN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3
InChIKeyFFOGAHRTCMCEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-methoxynicotinonitrile: Key Intermediate in Heterocyclic Synthesis and Medicinal Chemistry


6-Bromo-4-methoxynicotinonitrile (CAS 1369804-85-2) is a brominated pyridine-3-carbonitrile derivative bearing a methoxy group at the 4-position and a nitrile at the 3-position . With a molecular formula of C₇H₅BrN₂O and a molecular weight of 213.03 g/mol, it serves as a versatile building block in medicinal chemistry and agrochemical research, enabling sequential functionalization via cross-coupling and nucleophilic substitution . The compound is commercially available at purities of 97–98% (HPLC), supported by batch-specific NMR and HPLC quality control documentation .

Why 6-Bromo-4-methoxynicotinonitrile Cannot Be Replaced by Its 2-Bromo or 5-Bromo Isomers


Bromo-methoxynicotinonitrile positional isomers (2-bromo, 5-bromo, and 6-bromo) are not interchangeable due to fundamentally different electronic environments that govern reactivity in metal-catalyzed cross-coupling and nucleophilic aromatic substitution [1]. The electron-withdrawing nitrile group at C3 and the ring nitrogen create a graded electrophilicity across the pyridine ring, making the C6 position distinct from C2 and C5 in oxidative addition rates with Pd(0) catalysts [2]. Additionally, commercial purity levels differ significantly: the 6-bromo isomer is routinely supplied at 97–98% purity with full analytical documentation, whereas the 2-bromo and 5-bromo analogs are commonly listed at 95% purity, which may necessitate additional purification steps in sensitive synthetic sequences .

Quantitative Differentiation of 6-Bromo-4-methoxynicotinonitrile: Head-to-Head Comparator Data


Higher Commercial Purity and Batch-to-Batch Consistency vs. 2-Bromo and 5-Bromo Isomers

6-Bromo-4-methoxynicotinonitrile is consistently offered at 97–98% purity (HPLC) with batch-specific NMR and HPLC certificates of analysis, whereas the 2-bromo isomer is listed at 95% purity by major suppliers and the 5-bromo isomer at a minimum of 95% . This 2–3 percentage point difference in chromatographic purity reduces the burden of pre-reaction purification and improves mass balance reliability in multi-step synthetic campaigns.

Medicinal Chemistry Process Chemistry Quality Control

Enhanced Oxidative Addition Reactivity at the C6 Position in Pd-Catalyzed Cross-Coupling

In pyridines bearing an electron-withdrawing nitrile group at C3, the C6 position exhibits higher partial positive charge and lower LUMO energy than C5, favoring oxidative addition with Pd(0) catalysts relative to the 5-bromo isomer [1][2]. The 6-bromo substituent thus enables faster Suzuki–Miyaura coupling kinetics and higher yields with electron-rich boronic acids, while the 2-bromo isomer is sterically hindered by the adjacent nitrile group, reducing coupling efficiency [2]. Although comparative kinetic data for the exact 6-bromo-4-methoxynicotinonitrile have not been published in isolation, the electronic trend is well-established across halogenated nicotinonitrile scaffolds [1].

Synthetic Methodology Cross-Coupling Catalysis

Differentiated Physicochemical Profile: LogP and Topological Polar Surface Area

The introduction of a bromine atom at the 6-position increases the computed XLogP3 by approximately 0.7 log units relative to the non-brominated 4-methoxynicotinonitrile (XLogP3 = 0.5) while maintaining the same topological polar surface area (TPSA = 45.9 Ų) [1]. Among the brominated isomers, the 6-bromo derivative is predicted to have a slightly lower XLogP3 (~1.2) than the 2-bromo isomer (~1.4) due to differential dipole alignment, potentially offering a more favorable balance of permeability and aqueous solubility for CNS-targeted lead optimization [2].

Drug Design ADME Physicochemical Properties

Synthetic Accessibility: Directing Effects in Electrophilic Bromination of 4-Methoxynicotinonitrile

Electrophilic bromination of 4-methoxynicotinonitrile with N-bromosuccinimide (NBS) in acetic acid proceeds with high regioselectivity for the 6-position (para to the electron-donating methoxy group), while the 5-position is deactivated by the meta-electron-withdrawing nitrile . This inherent directing effect makes the 6-bromo isomer the primary product of the most atom-economical route, whereas the 2-bromo and 5-bromo isomers require less direct, lower-yielding synthetic pathways involving pre-functionalized pyridine precursors [1].

Synthetic Chemistry Regioselectivity Process Development

High-Value Application Scenarios for 6-Bromo-4-methoxynicotinonitrile


Medicinal Chemistry Library Synthesis via Suzuki–Miyaura Cross-Coupling

The favorable oxidative addition properties of the C6-bromo substituent make this compound the preferred substrate for high-throughput parallel synthesis of 6-aryl/heteroaryl-4-methoxynicotinonitrile libraries. Researchers screening for kinase inhibitors, GPCR modulators, or epigenetic targets benefit from the higher purity (97–98%) and predictable coupling kinetics, which minimize failed reactions and reduce the need for re-synthesis .

Late-Stage Functionalization in Multi-Step Medicinal Chemistry Campaigns

When a synthetic sequence requires a bromo handle that remains intact through multiple transformations, the 6-bromo isomer offers superior chemoselectivity due to the deactivation of the 5-position by the nitrile group. This reduces undesired cross-reactivity at other ring positions, enabling clean sequential functionalization (e.g., nitrile reduction → amide coupling → Suzuki coupling at C6) [1].

Agrochemical Intermediate Synthesis Requiring High Batch-to-Batch Reproducibility

In agrochemical process chemistry, where regulatory impurity thresholds are stringent, the availability of 6-bromo-4-methoxynicotinonitrile at 98% purity with full analytical documentation (NMR, HPLC, GC) reduces the risk of batch failure due to unidentified impurities. The single-step synthetic accessibility further supports cost-effective scale-up to kilogram quantities .

Physicochemical Property Modulation in CNS Drug Discovery

Lead optimization programs targeting CNS indications require precise control of lipophilicity (LogP 1–3) and TPSA (<90 Ų) to achieve brain penetration. The 6-bromo isomer's computed XLogP3 of ~1.2 and TPSA of 45.9 Ų place it within the desirable CNS drug-like space, and the bromine provides a convenient synthetic handle for further SAR exploration without pushing LogP into unfavorable ranges (>3.5), which is a risk with the more lipophilic 2-bromo isomer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-methoxynicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.